Lipophilicity Differentiation: LogP 1.56 Confers Superior Aqueous Compatibility Over Regioisomers
3-Bromo-2-methoxy-5-methylpyrazine exhibits a calculated LogP of 1.55612, positioning it within the optimal range (LogP 1–3) for CNS drug candidacy . In contrast, the predicted LogP of its 2-bromo-5-methoxy-3-methyl isomer is higher at approximately 2.1, indicating greater hydrophobicity that may lead to increased metabolic instability and protein binding . The lower LogP of the target compound directly translates to superior aqueous solubility, a critical parameter for in vitro assay compatibility and in vivo bioavailability.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.55612 (3-Bromo-2-methoxy-5-methylpyrazine) |
| Comparator Or Baseline | LogP ~2.1 (predicted for 2-Bromo-5-methoxy-3-methylpyrazine, CAS 1393562-33-8) |
| Quantified Difference | ΔLogP ≈ -0.54 (target is less lipophilic) |
| Conditions | Calculated LogP values from vendor specification sheets and standard prediction models |
Why This Matters
A LogP below 2 improves aqueous solubility and reduces non-specific protein binding, making this compound more suitable for early-stage drug discovery screening cascades than its more lipophilic regioisomers.
